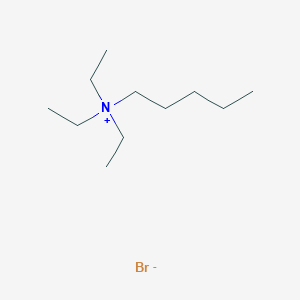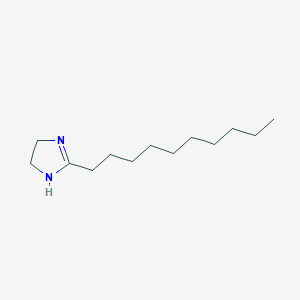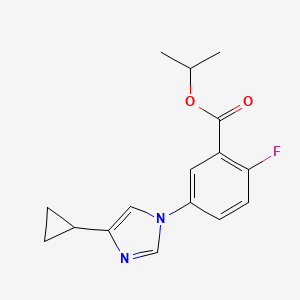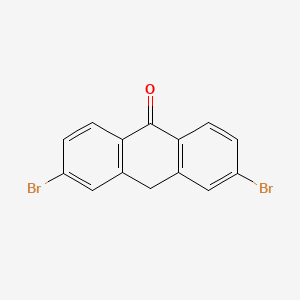
3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene): is a photochromic compound that belongs to the class of diarylethenes. These compounds are known for their ability to undergo reversible photoisomerization, making them valuable in various applications such as optical data storage, molecular switches, and sensors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) typically involves the following steps:
Bromination of 2-methylthiophene: 2-Methylthiophene is treated with liquid bromine at 0°C to form 3,5-dibromo-2-methylthiophene.
Formation of Boronate Ester: The dibromo compound is then reacted with tributyl borate at -78°C to yield 2-methyl-3-bromo-5-boronate thiophene.
Coupling Reaction: The boronate ester is coupled with 3,4-difluorobromobenzene to form 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene.
Final Cyclization: The final step involves the reaction of the intermediate with hexafluorocyclopentene to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) undergoes various chemical reactions, including:
Photoisomerization: This compound exhibits reversible photoisomerization, where exposure to light induces a structural change between open and closed forms.
Substitution: It can participate in substitution reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Photoisomerization: Light (UV or visible) is used to induce the isomerization process.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.
Substitution: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products:
Photoisomerization: The major products are the open and closed isomers of the compound.
Oxidation: The oxidation products include mono- and bis-N-oxides.
Substitution: The major products are the coupled diarylethene derivatives.
Applications De Recherche Scientifique
Chemistry: 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) is widely used in the field of photochromic materials. Its ability to undergo reversible photoisomerization makes it valuable for optical data storage and molecular switches .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the development of optoelectronic devices, including sensors and displays .
Mécanisme D'action
The mechanism of action of 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) primarily involves photoisomerization. Upon exposure to light, the compound undergoes a structural change from an open to a closed form, or vice versa. This process involves the breaking and forming of carbon-carbon bonds within the cyclopentene ring . The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the compound’s structure.
Comparaison Avec Des Composés Similaires
- 1,2-Bis(2-methyl-3-thienyl)hexafluorocyclopentene
- 1,2-Bis(5-formyl-2-methyl-3-thienyl)hexafluorocyclopentene
- 1,2-Bis(2,5-dimethyl-3-thienyl)hexafluorocyclopentene
Comparison: 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) is unique due to the presence of bromine atoms, which can influence its reactivity and photochromic properties. Compared to its analogs, this compound may exhibit different absorption spectra and photoisomerization kinetics .
Propriétés
Formule moléculaire |
C15H8Br2F6S2 |
|---|---|
Poids moléculaire |
526.2 g/mol |
Nom IUPAC |
5-bromo-3-[2-(5-bromo-2-methylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2-methylthiophene |
InChI |
InChI=1S/C15H8Br2F6S2/c1-5-7(3-9(16)24-5)11-12(8-4-10(17)25-6(8)2)14(20,21)15(22,23)13(11,18)19/h3-4H,1-2H3 |
Clé InChI |
BBIYQGBVPMZXRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)Br)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Dimethylamino-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8508224.png)



